

Spectroscopic Profile of 1-Chloro-1-butene: A Technical Guide

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Compound of Interest		
Compound Name:	1-Chloro-1-butene	
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This technical guide provides a comprehensive overview of the spectroscopic data for **1-chloro-1-butene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each technique, aimed at researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the available ¹H and ¹³C NMR data for the (Z)-isomer of **1-chloro-1-butene**. Comprehensive experimental data for the (E)-isomer is not readily available in public databases; therefore, predicted values based on spectroscopic principles are provided for comparison.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for **1-Chloro-1-butene** (Predicted)



Proton Assignment	(E)-1-chloro-1-butene (Predicted)	(Z)-1-chloro-1-butene (Predicted)
H1 (CI-CH=)	~6.1 ppm (dt)	~6.0 ppm (dt)
H2 (=CH-CH ₂)	~5.6 ppm (dt)	~5.4 ppm (dt)
H3 (-CH ₂ -CH ₃)	~2.1 ppm (p)	~2.2 ppm (p)
H4 (-CH₃)	~1.0 ppm (t)	~1.0 ppm (t)

Note: d - doublet, t - triplet, q - quartet, p - pentet, m - multiplet. Coupling constants are expected to be in the range of 7-15 Hz.

Table 2: ¹³C NMR Spectroscopic Data for **1-Chloro-1-butene**

Carbon Assignment	(E)-1-chloro-1-butene (Predicted)	(Z)-1-chloro-1-butene[1]
C1 (CI-CH=)	~125 ppm	Data not available
C2 (=CH-CH ₂)	~120 ppm	Data not available
C3 (-CH ₂ -CH ₃)	~25 ppm	Data not available
C4 (-CH ₃)	~13 ppm	Data not available

Note: A ¹³C NMR spectrum for (Z)-**1-chloro-1-butene** is noted in the PubChem database, recorded on a Varian CFT-20 instrument.[1] However, specific chemical shift values are not publicly detailed.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of a liquid sample like **1-chloro-1-butene**.

- 1. Sample Preparation:
- Accurately weigh 5-25 mg of 1-chloro-1-butene for ¹H NMR or 50-100 mg for ¹³C NMR.[2][3]
 [4]

Foundational & Exploratory





- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]
- For accurate chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.[4]
- If the solution contains any particulate matter, filter it through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube.[3][4]
- Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[5]
- Cap the NMR tube securely and wipe the exterior with a lint-free tissue.
- 2. Instrument Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth using a depth gauge.
- · Place the sample into the NMR magnet.
- Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
 [4]
- Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.[4]
- Tune and match the probe for the desired nucleus (¹H or ¹³C).
- Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for ¹H, and more for ¹³C), spectral width, and relaxation delay.[4]
- Acquire the Free Induction Decay (FID) data.
- 3. Data Processing:
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.



- Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).[4]
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization: NMR Structural Assignment

Caption: Molecular structures of (Z)- and (E)-1-chloro-1-butene for NMR assignment.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Spectroscopic Data for 1-Chloro-1-butene

Wavenumber (cm ⁻¹)	Assignment	Isomer	Reference
~3050	=C-H stretch	(Z)	[6]
~2970	C-H stretch (sp³)	(Z), (E)	[6][7]
~1650	C=C stretch	(Z), (E)	[6][7]
~1450	C-H bend (CH ₂)	(Z), (E)	[6][7]
~1380	C-H bend (CH₃)	(Z), (E)	[6][7]
Below 800	C-Cl stretch	(Z), (E)	[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy



ATR-FTIR is a convenient method for obtaining IR spectra of liquid samples with minimal preparation.

1. Instrument Preparation:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[8] Wipe the crystal surface
 with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry
 completely.
- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

2. Sample Analysis:

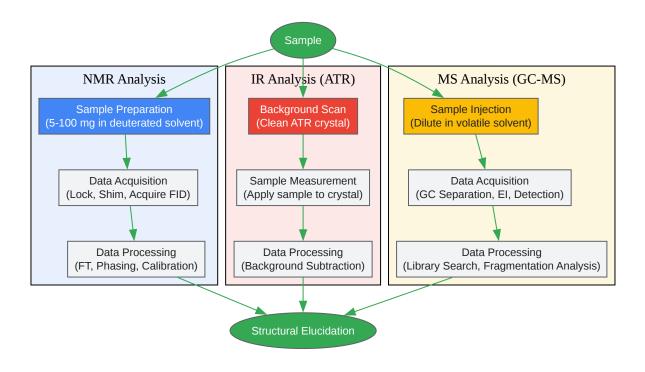
- Place a single drop of 1-chloro-1-butene onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[8]
- For volatile liquids, a volatiles cover or a liquid retainer can be placed over the sample to minimize evaporation during the measurement.[10]
- Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[9]

3. Data Processing and Cleaning:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.[8]

Visualization: Spectroscopic Analysis Workflow





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Caption: General workflow for spectroscopic analysis of **1-chloro-1-butene**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for identification and structural analysis.

Data Presentation

The mass spectrum of (*Z*)-**1-chloro-1-butene** was obtained via electron ionization (EI). The presence of chlorine is indicated by the characteristic isotopic pattern for fragments containing a chlorine atom (³⁵Cl:³⁷Cl ratio of approximately 3:1).

Table 4: Mass Spectrometry Data for (Z)-1-Chloro-1-butene



m/z	Relative Intensity (%)	Proposed Fragment
92	15	[M+2] ⁺ (C ₄ H ₇ ³⁷ Cl)
90	45	[M] ⁺ (C ₄ H ₇ ³⁵ Cl)
55	100	[C ₄ H ₇] ⁺
39	50	[C ₃ H ₃] ⁺
27	60	[C ₂ H ₃] ⁺

Data sourced from NIST WebBook for (Z)-1-chloro-1-butene.[11]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is suitable for the analysis of volatile compounds like **1-chloro-1-butene**.

1. Sample Preparation:

 Prepare a dilute solution of 1-chloro-1-butene in a volatile, high-purity solvent (e.g., dichloromethane or hexane). A concentration of approximately 10-100 ppm is typically sufficient.

2. Instrument Setup:

- Gas Chromatograph (GC):
 - Set the injection port temperature to a value that ensures rapid vaporization without thermal degradation (e.g., 250 °C).
 - Use a suitable capillary column (e.g., a non-polar DB-5ms or similar).
 - Program the column oven temperature to effectively separate the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature.
 - Set the carrier gas (usually helium) flow rate.



- Mass Spectrometer (MS):
 - Set the ion source temperature (e.g., 230 °C).
 - Set the electron energy for electron ionization to 70 eV.[12][13]
 - Set the mass analyzer to scan a suitable mass range (e.g., m/z 20-200).
 - Allow the transfer line temperature to be sufficiently high to prevent condensation (e.g., 280 °C).

3. Data Acquisition:

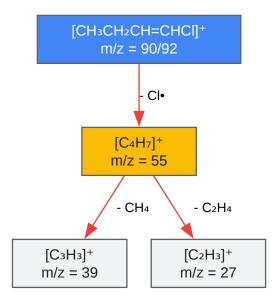
- Inject a small volume (typically 1 μL) of the sample solution into the GC.
- The sample is vaporized and carried onto the GC column where separation occurs.
- As the analyte elutes from the column, it enters the MS ion source.
- In the ion source, molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[12][13]
- The resulting ions are accelerated and separated by the mass analyzer based on their massto-charge ratio (m/z).[12]
- The detector records the abundance of each ion.

4. Data Analysis:

- The resulting mass spectrum is a plot of relative ion abundance versus m/z.
- Identify the molecular ion peak ([M]+), which corresponds to the molecular weight of the compound. Look for the [M+2]+ peak to confirm the presence of chlorine.[14]
- Analyze the fragmentation pattern to deduce the structure of the molecule.
- Compare the obtained spectrum with a reference library (e.g., NIST) for positive identification.[12]



Visualization: Mass Spectrometry Fragmentation Pathway



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Caption: Proposed fragmentation pathway for **1-chloro-1-butene** in EI-MS.

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